molecular formula C14H21N3O2 B6298953 3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester CAS No. 2368871-43-4

3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester

Cat. No.: B6298953
CAS No.: 2368871-43-4
M. Wt: 263.34 g/mol
InChI Key: SOLBQIYEIIORHO-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C14H21N3O2. It is a derivative of piperazine and pyridine, featuring a tert-butyl ester functional group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperazin-1-yl-pyridine-2-carboxylic acid tert-butyl ester is unique due to its specific combination of piperazine and pyridine rings with a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-piperazin-1-ylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)12-11(5-4-6-16-12)17-9-7-15-8-10-17/h4-6,15H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLBQIYEIIORHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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